5-[3-(tert-butoxy)-3-oxopropyl]oxolane-3-carboxylic acid
Description
Properties
IUPAC Name |
5-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]oxolane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5/c1-12(2,3)17-10(13)5-4-9-6-8(7-16-9)11(14)15/h8-9H,4-7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIMUSRCFSVPAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1CC(CO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(tert-butoxy)-3-oxopropyl]oxolane-3-carboxylic acid can be achieved through controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides. This method involves using primary amine initiators to produce the corresponding poly(N-(3-tert-butoxy-3-oxopropyl) glycine) with molecular weights ranging from 5.6 to 59 kg/mol and a narrow molecular weight distribution .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Chemical Reactions Analysis
Types of Reactions
5-[3-(tert-butoxy)-3-oxopropyl]oxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection, primary amine initiators for polymerization, and various oxidizing and reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions include poly(N-(2-carboxyethyl) glycine), a structural mimic of poly(glutamic acid), and other derivatives with modified functional groups .
Scientific Research Applications
5-[3-(tert-butoxy)-3-oxopropyl]oxolane-3-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-[3-(tert-butoxy)-3-oxopropyl]oxolane-3-carboxylic acid involves the controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides. This process is initiated by primary amines, leading to the formation of poly(N-(3-tert-butoxy-3-oxopropyl) glycine). The cloaked carboxyl groups on the polymer can be unveiled in mild acidic conditions to yield poly(N-(2-carboxyethyl) glycine), which mimics the structure of poly(glutamic acid) .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid structure, which differentiates it from analogs. Below is a comparative analysis with structurally related compounds from the provided evidence and broader literature:
Ethyl 3-Amino-3-cyclopropyl-2,2-difluoropropanoate Hydrochloride (CAS: 1803592-74-6)
- Structural Differences: This compound lacks the oxolane ring and tert-butyl ester, instead featuring a cyclopropyl group and difluoro substituents. The ethyl ester and amino group enhance reactivity in nucleophilic substitutions but reduce steric hindrance compared to the tert-butyl group in the target compound .
(2S,3S)-2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic Acid Hydrochloride (CAS: 1803585-49-0)
- Shared Features : Both compounds contain an oxolane ring and carboxylic acid.
- Key Differences : The pyrazolyl substituent in this analog introduces aromaticity and hydrogen-bonding capacity, which may enhance binding to biological targets like kinase enzymes. The tert-butyl ester in the target compound, however, offers better stability under acidic conditions .
3-(1,3-Thiazol-5-yl)propanoic Acid Hydrochloride (CAS: 1820608-70-5)
- Structural Contrast: Replaces the oxolane ring with a thiazole heterocycle. The absence of a tert-butyl ester limits its use in lipid-soluble formulations compared to the target compound .
Potassium 5-[(Pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate (CAS: 14064-34-7)
- Functional Comparison: This compound’s pyridinylamino-thiazole scaffold is optimized for kinase inhibition, whereas the target compound’s tert-butyl ester and oxolane ring may favor applications in prodrug design or polymer chemistry .
Data Table: Comparative Properties of Selected Compounds
| Compound Name | Core Structure | Key Functional Groups | Solubility (Polar vs. Non-polar) | Primary Applications |
|---|---|---|---|---|
| 5-[3-(tert-Butoxy)-3-oxopropyl]oxolane-3-carboxylic acid | Oxolane ring | Carboxylic acid, tert-butyl ester | Moderate in non-polar solvents | Prodrugs, polymer precursors |
| Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate HCl | Linear chain | Cyclopropyl, difluoro, ethyl ester | High in polar solvents | Antiviral intermediates |
| 3-(1,3-Thiazol-5-yl)propanoic acid HCl | Thiazole ring | Carboxylic acid, thiazole | Moderate in polar solvents | Metal-chelating agents |
| Potassium 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate | Thiazole-pyridine | Pyridinylamino, carboxylate salt | High in polar solvents | Kinase inhibitors |
Research Findings and Implications
- Stability : The tert-butyl ester in the target compound provides superior hydrolytic stability compared to ethyl or methyl esters, critical for sustained-release formulations .
- Synthetic Flexibility : Unlike thiazole or pyridine-containing analogs, the oxolane ring’s conformational rigidity may reduce off-target interactions in drug design.
Biological Activity
5-[3-(tert-butoxy)-3-oxopropyl]oxolane-3-carboxylic acid is a synthetic compound that has garnered interest in the fields of organic synthesis and medicinal chemistry. This article delves into its biological activity, examining its potential applications, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features an oxolane (tetrahydrofuran) structure with a carboxylic acid group and a tert-butoxy group. Its molecular formula is , with a molecular weight of approximately 246.26 g/mol. The presence of functional groups such as the carboxylic acid and tert-butoxy suggests potential interactions with various biological systems.
Mechanisms of Biological Activity
While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological properties. The following mechanisms are hypothesized based on structural similarities:
- Enzyme Interaction : The carboxylic acid group can participate in hydrogen bonding and ionic interactions, potentially influencing enzyme activity.
- Prodrug Potential : The compound may act as a prodrug, converting into active forms within biological systems, enhancing therapeutic efficacy.
- Peptide Synthesis : Its structural features make it suitable for incorporation into peptide chains, potentially leading to biologically active peptides.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally related compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Oxolane ring, carboxylic acid | Versatile intermediate in peptide synthesis |
| 5-(3-{[(tert-butoxy)carbonyl]amino}propyl)oxazole-3-carboxylic acid | Isoxazole structure | Potential GABA aminotransferase inhibition |
| 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid | Fatty-acid synthase inhibitor | Therapeutic effects in cancer models |
Case Studies and Research Findings
- Peptide Synthesis Applications : Research indicates that compounds similar to this compound can be utilized as intermediates in peptide synthesis, enhancing the yield and stability of synthesized peptides. Studies have shown that incorporating such compounds can lead to improved biological activity in resultant peptides.
- Antioxidant Properties : Similar oxolane derivatives have been studied for their antioxidant properties, suggesting that this compound may also exhibit protective effects against oxidative stress in cellular models.
Q & A
What are the recommended synthetic strategies for 5-[3-(tert-butoxy)-3-oxopropyl]oxolane-3-carboxylic acid?
Level: Basic
Answer:
The synthesis typically involves tert-butoxycarbonyl (Boc) protection and esterification steps. A common approach is to:
Introduce the Boc group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to protect reactive amines or hydroxyl groups .
Coupling reactions (e.g., Steglich esterification or amide bond formation) to attach the oxolane-carboxylic acid moiety.
Deprotection (if needed) under acidic conditions (e.g., TFA) to yield the final product.
Key considerations : Optimize reaction solvents (e.g., DCM or THF) and monitor intermediates using TLC or HPLC.
How should researchers characterize this compound using spectroscopic methods?
Level: Basic
Answer:
Use a combination of:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions).
- IR Spectroscopy : Identify ester C=O (∼1720 cm⁻¹) and carboxylic acid O-H (∼2500–3300 cm⁻¹) stretches.
How can contradictions in spectroscopic data be resolved during characterization?
Level: Advanced
Answer:
Contradictions often arise from:
- Sample purity : Recrystallize or use prep-HPLC to remove impurities .
- Solvent effects : Compare NMR data in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding or aggregation.
- Dynamic processes : Variable-temperature NMR to detect conformational changes (e.g., ring puckering in oxolane) .
Methodological tip : Cross-validate with X-ray crystallography if single crystals are obtainable.
What strategies optimize enantioselective synthesis of this compound?
Level: Advanced
Answer:
To achieve enantiomeric excess:
Chiral catalysts : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during esterification.
Chiral auxiliaries : Incorporate temporary chiral groups (e.g., Evans oxazolidinones) .
Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., Chiralpak® columns) .
Validation : Measure optical rotation and confirm enantiopurity via chiral HPLC.
How stable is this compound under varying pH and temperature conditions?
Level: Basic
Answer:
- pH stability : The Boc group is acid-labile; avoid solutions below pH 3. The carboxylic acid is stable at neutral pH but may decarboxylate under strong acidic/basic conditions .
- Thermal stability : Store at −20°C in inert atmospheres. Decomposition occurs above 80°C (TGA analysis recommended).
What interactions should be studied for its potential in biological systems?
Level: Advanced
Answer:
Focus on:
- Enzyme binding : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess affinity for target enzymes.
- Cell permeability : Perform Caco-2 assays or PAMPA to evaluate membrane penetration .
- Metabolic stability : Incubate with liver microsomes and analyze via LC-MS for metabolite identification .
What impurities are commonly observed during synthesis, and how are they mitigated?
Level: Basic
Answer:
- Byproducts : Unreacted Boc precursors (monitor via TLC) or hydrolysis products (e.g., tert-butanol).
- Mitigation :
How can computational modeling aid in understanding its reactivity?
Level: Advanced
Answer:
- DFT calculations : Predict reaction pathways (e.g., esterification energetics) and transition states .
- Molecular docking : Screen interactions with biological targets (e.g., AutoDock Vina).
- Solvent effects : Use COSMO-RS to simulate solvent interactions during synthesis .
What is the role of the Boc group in the compound’s synthetic utility?
Level: Basic
Answer:
The Boc group:
- Protects amines/hydroxyls from unwanted reactions during synthesis.
- Enables selective deprotection under mild acidic conditions, preserving other functional groups .
- Enhances solubility in organic solvents (e.g., DCM or THF) during coupling steps.
How does this compound compare to structural analogs in medicinal chemistry?
Level: Advanced
Answer:
Key comparisons include:
| Analog | Structural Difference | Impact |
|---|---|---|
| N-Boc-L-Alanine | Linear vs. cyclic backbone | Altered steric hindrance and target binding |
| 3-Aminocyclopentanecarboxylic Acid | Lack of Boc group | Higher reactivity but lower stability |
| Methodological insight : Use SAR studies to correlate structural features (e.g., ring size) with bioactivity. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
